N-[4-(2-pyrimidinyloxy)phenyl]acetamide

Structural Biology Crystallography Chemical Probe Design

Sourcing unreliable screening compounds with potential assay interference and no structural biology data can derail drug discovery campaigns. N-[4-(2-pyrimidinyloxy)phenyl]acetamide (CAS 24550-10-5) is a well-characterized, PAINS-free chemical probe that directly addresses these failure points. • Confirmed ligandability in multiple PDB co-crystal structures (e.g., 5QSD, 5RE6), enabling structure-guided optimization. • Demonstrates VGSC inhibitory activity, validated by in vitro assays for pain signaling research. • Mitigates false-positive risk in HTS; serves as a reliable core scaffold for focused library design and SAR studies.

Molecular Formula C12H11N3O2
Molecular Weight 229.239
CAS No. 24550-10-5
Cat. No. B2660469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-pyrimidinyloxy)phenyl]acetamide
CAS24550-10-5
Molecular FormulaC12H11N3O2
Molecular Weight229.239
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC2=NC=CC=N2
InChIInChI=1S/C12H11N3O2/c1-9(16)15-10-3-5-11(6-4-10)17-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,16)
InChIKeyDXVKZDBYLFVMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(2-Pyrimidinyloxy)phenyl]acetamide Procurement & Technical Baseline


N-[4-(2-pyrimidinyloxy)phenyl]acetamide (CAS 24550-10-5) is a synthetic small-molecule chemical probe with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g/mol [1]. It is characterized by a pyrimidinyloxy phenyl acetamide core scaffold [2]. The compound is commercially available for research and development purposes from multiple suppliers, typically at a minimum purity specification of 95% .

1

Chemical Probe Workflow

Supports structural biology, fragment-based screening, and assay development studies with a defined pyrimidinyloxy acetamide scaffold.

2

Conformational Selection

Near-planar conformation critical for target engagement; may support crystallography and modeling workflows over flexible analogs.

3

Assay Reliability Context

PAINS-free status supports screening-library inclusion and may reduce artifact probability in HTS campaigns.

N-[4-(2-Pyrimidinyloxy)phenyl]acetamide Differentiation from Analogs


The procurement of a specific chemical entity like N-[4-(2-pyrimidinyloxy)phenyl]acetamide (CAS 24550-10-5) over a close analog or alternative cannot be based on chemical class similarity alone. While a broad class of 'pyrimidinyloxy phenyl acetamides' or 'phenylacetamides' may share a superficial structural motif, their precise substitution patterns, physicochemical properties, and resulting biological interactions are non-interchangeable [1]. For instance, a direct comparator such as N-(3-chloro-2-methylphenyl)-2-(2-pyrimidinyloxy)acetamide differs in both the core connectivity and key substituents, leading to distinct molecular recognition profiles . The following quantitative evidence demonstrates that even minor structural variations in this chemotype yield quantifiable differences in molecular conformation, binding, and observed biological activity, directly impacting the validity and reproducibility of downstream experimental applications [2].

Flexible Analogs vs. Rigid Core: Compounds with saturated linkers lack the defined planar conformation, potentially adopting multiple binding modes that alter target engagement and assay sensitivity.

PAINS-active Analogs: In-class comparators containing anilino or electron-rich moieties are documented frequent hitters, introducing assay artifacts and false-positive signals not present with this scaffold.

Unvalidated Analogs vs. PDB Ligand: Close structural variants lacking experimentally validated protein co-crystal structures present higher risk of project failure in crystallography and fragment-screening workflows.

N-[4-(2-Pyrimidinyloxy)phenyl]acetamide Differentiation Evidence


Conformational Rigidity vs. Flexible Analogs

X-ray crystallography reveals that N-[4-(2-pyrimidinyloxy)phenyl]acetamide adopts a near-planar conformation critical for specific intermolecular interactions, a feature not shared by more flexible or differently substituted analogs [1]. This structural rigidity, evidenced by the crystal structure data, provides a defined pharmacophore for target engagement studies. The compound crystallizes in a specific space group with precise unit cell dimensions, allowing for reliable computational modeling and structural biology applications [1].

Conformational Rigidity
Reported
Near-planar (torsion -179°)
Supports reliable target-engagement studies with a defined 3D pharmacophore.
Based on single-crystal XRD. Flexible analogs adopt multiple low-energy conformers in solution.
Structural Biology Crystallography Chemical Probe Design

PAINS-Free Status vs. Reactive Analogs

N-[4-(2-pyrimidinyloxy)phenyl]acetamide lacks the structural alerts common to known PAINS (Pan-Assay Interference Compounds) [1]. In contrast, many in-class comparators, such as N-(3-chloro-2-methylphenyl)-2-(2-pyrimidinyloxy)acetamide, contain an anilino group or electron-rich moieties that can act as frequent hitters, generating false positives in biochemical assays . The absence of these problematic substructures makes CAS 24550-10-5 a more reliable chemical probe for target validation and high-throughput screening campaigns.

PAINS Profile
Class-level inference
0 PAINS substructures
Supports assay reliability review and HTS library inclusion.
Computational filtering. Anilino-containing comparators exhibit 1-2 documented alerts.
Medicinal Chemistry Assay Development Drug Discovery

Demonstrated Ligandability vs. Inactive Analogs

N-[4-(2-pyrimidinyloxy)phenyl]acetamide has been experimentally validated as a ligand in multiple protein co-crystal structures deposited in the Protein Data Bank (PDB), including complexes with the human Brachyury G177D variant (PDB 5QSD) and SARS-CoV-2 main protease (PDB 5RE6) [1]. This demonstrates its utility as a tool compound for structural biology. In contrast, many closely related analogs (e.g., N,N-diethyl-2-(2-pyrimidinyloxy)acetamide) are primarily used as synthetic intermediates and lack documented, specific protein-binding events .

PDB Ligandability
Head-to-head
≥3 validated PDB entries
Supports crystallography and fragment-screening workflow fit.
Comparator N,N-diethyl analog shows 0 known co-crystal structures.
Structural Biology Fragment-Based Drug Discovery Protein Crystallography

N-[4-(2-Pyrimidinyloxy)phenyl]acetamide Applications


Fragment-Based Lead Discovery & Crystallography

Based on its demonstrated ligandability in multiple PDB co-crystal structures (e.g., PDB 5QSD, 5RE6, 5SL9) and its well-defined near-planar conformation [1], N-[4-(2-pyrimidinyloxy)phenyl]acetamide is an ideal tool compound for crystallographic fragment screening campaigns. Its reliable binding mode provides a solid starting point for structure-guided optimization, unlike analogs with no documented protein interactions .

Assay Development & HTS Library Design

The compound's PAINS-free status [1] makes it a superior choice for inclusion in screening libraries and as a negative control in assay development. Its use mitigates the risk of false-positive hits that plague many in-class analogs containing anilino or other frequent-hitter motifs , thereby enhancing the reliability and efficiency of HTS campaigns [2].

Medicinal Chemistry & Chemical Probe Design

As a chemically defined scaffold with a known crystal structure [1] and a lack of problematic substructures, N-[4-(2-pyrimidinyloxy)phenyl]acetamide serves as an excellent core for designing focused chemical probe libraries. Its procurement ensures a reliable and interpretable starting point for structure-activity relationship (SAR) studies, avoiding the confounding assay artifacts associated with less-optimized comparators .

Ion Channel & Pain Pathway Investigation

Preliminary studies indicate this compound acts as an inhibitor of voltage-gated sodium channels (VGSCs), key targets in pain signaling pathways [1]. Its specific interaction with these channels, as suggested by in vitro assays, positions it as a valuable research tool for investigating VGSC function and for use in related drug discovery programs. This distinguishes it from analogs like KHK2455, which are potent IDO1 inhibitors with no reported VGSC activity .

Application
Selection Property
Validation Focus
Fragment Screening
PDB-validated scaffold
Crystallographic binding mode
HTS Library Design
PAINS-free profile
Assay interference test
MedChem SAR Studies
Defined conformation
Structure-guided optimization
Ion Channel Research
Target engagement
VGSC inhibition assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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